Phenamide
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Overview
Description
Phenamide is a derivative of phenylalanine, an essential amino acid. This compound is known for its unique structure, which includes an amino group and a methyl group attached to the butanoyl chain. It has been isolated from Streptomyces albospinus A19301 .
Preparation Methods
The synthesis of Phenamide typically involves the coupling of 4-nitro-L-phenylalanine with substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . The reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.
Chemical Reactions Analysis
Phenamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Phenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Phenamide involves its interaction with specific molecular targets and pathways. As a derivative of phenylalanine, it may act as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine . These neurotransmitters play crucial roles in various physiological processes, including mood regulation and cognitive function.
Comparison with Similar Compounds
Phenamide can be compared with other phenylalanine derivatives, such as:
L-Phenylalanine: An essential amino acid involved in protein synthesis.
D-Phenylalanine: An experimental compound studied for its potential therapeutic effects.
AOD9604: A peptide fragment of human growth hormone with lipolytic properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,15)9-12(17)16-11(13(18)19)8-10-6-4-3-5-7-10/h3-7,11H,8-9,15H2,1-2H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
KUJYRMYXAIOCEC-NSHDSACASA-N |
SMILES |
CC(C)(CC(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Isomeric SMILES |
CC(C)(CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C)(CC(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Synonyms |
N-(3-amino-3-methylbutanoyl)phenylalanine phenamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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